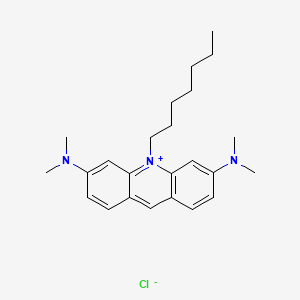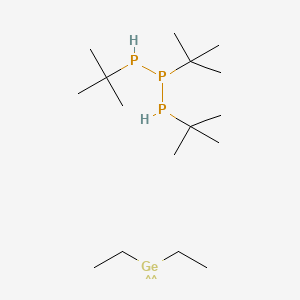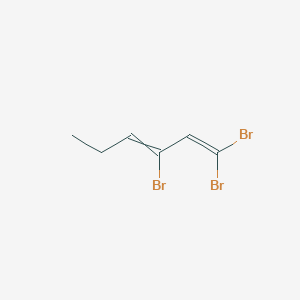
1,1,3-Tribromohexa-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Tribromohexa-1,3-diene is a halogenated diene compound characterized by the presence of three bromine atoms attached to a hexa-1,3-diene backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromohexa-1,3-diene can be synthesized through the bromination of hexa-1,3-diene. The reaction typically involves the addition of bromine (Br₂) to hexa-1,3-diene under controlled conditions. The process can be carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1,1,3-Tribromohexa-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of conjugated double bonds. For example, it can react with hydrogen halides (HX) to form addition products.
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms and the diene backbone.
Common Reagents and Conditions:
Electrophilic Addition: Hydrogen halides (e.g., HBr) under mild conditions.
Substitution Reactions: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed:
Electrophilic Addition: Formation of 1,1,3-tribromo-2-hexene or 1,1,3-tribromo-4-hexene.
Substitution Reactions: Formation of substituted derivatives such as 1,1-dibromo-3-hydroxyhexa-1,3-diene.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered bromine content.
科学的研究の応用
1,1,3-Tribromohexa-1,3-diene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a building block in polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1,3-tribromohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily driven by the presence of conjugated double bonds and bromine atoms, which facilitate electrophilic and nucleophilic interactions. The exact molecular targets and pathways depend on the specific application and the nature of the interacting species.
類似化合物との比較
1,1,3-Trichlorohexa-1,3-diene: Similar structure with chlorine atoms instead of bromine.
1,1,3-Trifluorohexa-1,3-diene: Similar structure with fluorine atoms instead of bromine.
1,1,3-Tetrahalohexa-1,3-diene: Compounds with four halogen atoms (e.g., tetrafluoro, tetrachloro).
Uniqueness: 1,1,3-Tribromohexa-1,3-diene is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its chloro- and fluoro-analogues.
特性
CAS番号 |
88146-51-4 |
|---|---|
分子式 |
C6H7Br3 |
分子量 |
318.83 g/mol |
IUPAC名 |
1,1,3-tribromohexa-1,3-diene |
InChI |
InChI=1S/C6H7Br3/c1-2-3-5(7)4-6(8)9/h3-4H,2H2,1H3 |
InChIキー |
UAWJZOUNUXDZIT-UHFFFAOYSA-N |
正規SMILES |
CCC=C(C=C(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


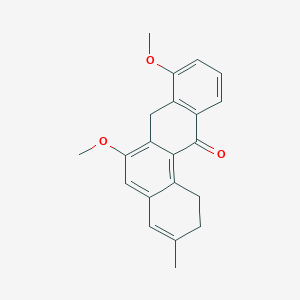
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)

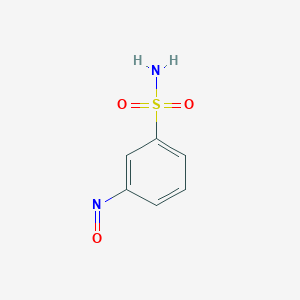
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)

![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)
![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)
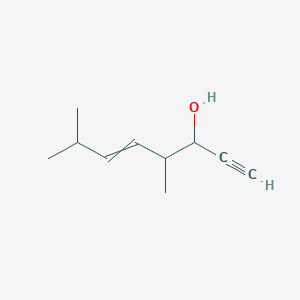
![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)
